N-cyclohexyl-2-fluoro-5-nitrobenzamide
Description
N-Cyclohexyl-2-fluoro-5-nitrobenzamide (CAS: 1096342-67-4; MFCD12576933) is a nitrobenzamide derivative characterized by a cyclohexylamide group attached to a benzamide scaffold substituted with fluorine at position 2 and a nitro group at position 5 (Figure 1). Its molecular formula is $ \text{C}{13}\text{H}{14}\text{F}\text{N}2\text{O}3 $, with a molecular weight of 280.26 g/mol. The compound is synthesized via amidation reactions involving 2-fluoro-5-nitrobenzoic acid and cyclohexylamine, achieving a purity of 95% .
Properties
IUPAC Name |
N-cyclohexyl-2-fluoro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJVGJPAIFUYIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-fluoro-5-nitrobenzamide typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with cyclohexylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-fluoro-5-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, other nucleophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: N-cyclohexyl-2-fluoro-5-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2-fluoro-5-nitrobenzoic acid and cyclohexylamine.
Scientific Research Applications
N-cyclohexyl-2-fluoro-5-nitrobenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies involving amide bond formation and functional group transformations.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition, particularly those involving amide bonds.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-fluoro-5-nitrobenzamide depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The nitro group can participate in redox reactions, while the amide bond can form hydrogen bonds with biological targets. The fluorine atom can enhance the compound’s stability and binding affinity to its molecular targets .
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Hydroxyl : Fluorine (electron-withdrawing) at position 2 or 3 may enhance stability and lipophilicity compared to the hydroxyl group in 3-hydroxy-5-nitrobenzamide (1394980-54-1), which introduces hydrogen-bonding capacity .
Substituted Benzamides with Alternative Amide Groups
Cycloalkyl vs. Aryl/Other Substituents
- The chloro substituent at position 5 increases electron-withdrawing effects compared to fluorine in the parent compound .
Amino vs. Nitro Derivatives
- 5-Amino-N-ethyl-2-fluorobenzamide (CAS: 682757-55-7): Substituting nitro with an amino group (electron-donating) significantly alters electronic properties, increasing basicity and solubility. The ethylamide group (vs.
Functional Analogues in Medicinal Chemistry
- 2-Hydroxy-5-nitro-N-phenylbenzamide (CAS: Not provided): The phenylamide group (vs. cyclohexyl) and hydroxyl at position 2 make this compound a precursor for benzoxazepines, highlighting the role of nitro and hydroxyl groups in heterocyclic synthesis .
- N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide (CAS: Not provided): The trifluoromethyl group enhances lipophilicity and metabolic resistance, while chloro and hydroxy groups provide distinct electronic profiles for target interactions .
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